molecular formula C16H17ClN4O3 B1198903 Disperse Red 13 CAS No. 3180-81-2

Disperse Red 13

Cat. No. B1198903
CAS RN: 3180-81-2
M. Wt: 348.78 g/mol
InChI Key: FEJPWLNPOFOBSP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Disperse Red 13 and related dyes often involves complex chemical reactions to achieve the desired color and dispersibility properties. For instance, the synthesis process can include the reaction of specific raw materials such as dicyanamide and tri-methylsulfonylamide with various anilines to produce dyes that meet quality requirements comparable to imported products, suggesting a pathway to substitute imported dyes with domestically produced ones (Yang Jun, 2002). Additionally, improvements in the synthesis process of related disperse dyes, like Disperse Red 356, have been achieved by optimizing the reaction conditions, demonstrating the ongoing research to enhance dye synthesis efficiency and yield (Yao Xiandong & Sun Xudong, 2007).

Molecular Structure Analysis

The molecular structure of this compound plays a crucial role in its dyeing properties, including absorption, fluorescence, and solubility in different media. Studies on this compound have shown its solubility in supercritical carbon dioxide, which is significant for applications requiring non-traditional dyeing methods (T. Shinoda & K. Tamura, 2003). Furthermore, the modification of this compound to improve its fastness properties through the synthesis of diester/diurethane tethered azo disperse dyes has been explored, indicating the potential for enhanced dye performance on different substrates (Gaofeng Feng et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of this compound, including its interaction with other substances and its behavior under various conditions, has been a subject of study. For instance, the differential toxicity of this compound in various assays highlights the importance of understanding the chemical reactions and properties of dyes to assess their environmental and health impacts (E. Ferraz et al., 2011).

Physical Properties Analysis

The physical properties of this compound, such as its solubility, absorption, and fluorescence, are essential for its application in dyeing processes. Research into the solubilities of this compound in supercritical carbon dioxide provides insights into its physical properties and potential for innovative dyeing techniques (T. Shinoda & K. Tamura, 2003).

Chemical Properties Analysis

Understanding the chemical properties of this compound, including its stability, reactivity, and interactions with various chemicals, is crucial for optimizing its use in industrial applications. Studies on the modification of this compound to improve its fastness and other performance characteristics highlight the ongoing efforts to enhance the chemical properties of disperse dyes for broader application possibilities (Gaofeng Feng et al., 2016).

Scientific Research Applications

  • Degradation and Mutagenicity Reduction : A study by Osugi et al. (2009) explored the degradation of Disperse Red 13 using methods like electrochemical oxidation and photoelectrocatalytic oxidation. They achieved 100% discoloration and noted significant reduction in mutagenic activity, suggesting the efficacy of these methods in treating wastewater containing this dye.

  • Electrochemical Analysis in Wastewater : Santos et al. (2014) Santos, D. P. et al. (2014) developed an electrochemical method for quantitatively determining this compound in wastewater. Their approach offers a simple and cost-effective way to monitor the dye in industrial wastewater.

  • Optical Applications in Photonic Materials : Fan et al. (2010) Fan, S. et al. (2010) generated planar dark spatial solitons in this compound doped polymeric materials using incoherent red light. They demonstrated the guiding of white light by these solitons, indicating potential applications in photonic devices.

  • Nonlinear Optical Properties in Hybrid Materials : Gao and Que (2015) Gao, T. & Que, W. (2015) incorporated this compound into TiO2/organically modified silane matrices. They observed significant nonlinear optical properties and low propagation loss, suggesting applications in ultrafast optical technologies.

  • Electro-Optic Modulation in Solgel Materials : Lu et al. (2005) Lu, D. et al. (2005) developed an electro-optically active hybrid solgel doped with this compound, which exhibited low optical loss and significant electro-optic coefficient, indicating its suitability for photonic applications.

  • Toxicity and Genotoxic Effects on Reproductive Health : Fernandes et al. (2015) Fernandes, F. H. et al. (2015) investigated the toxic and genotoxic effects of this compound on mouse germ cells. They found that it caused cytotoxicity and genotoxicity, impacting reproductive health.

  • Solubility in Supercritical Carbon Dioxide : Shinoda and Tamura (2003) Shinoda, T. & Tamura, K. (2003) measured the solubility of this compound in supercritical carbon dioxide, providing useful data for industrial dyeing processes.

  • Nonlinear Optical Materials Derived from Biopolymer Complexes : Zhang et al. (2002) Zhang, G. et al. (2002) reported on the nonlinear optical properties of DNA-surfactant complex films intercalated with this compound, showing potential for optical and optoelectronic applications.

  • Optical Properties in Polymer Matrix : Derkowska-Zielinska et al. (2016) Derkowska-Zielinska, B. et al. (2016) studied the linear optical properties of this compound doped in a polymeric matrix, providing insights into its application in materials science.

  • Morphology Changes Induced by Laser Irradiation : Silva et al. (2003) Silva, J. R. da et al. (2003) investigated the surface morphology changes in this compound films due to laser irradiation, contributing to the understanding of its behavior in photonic applications.

Safety and Hazards

Disperse Red 13 may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use personal protective equipment .

properties

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O3/c1-2-20(9-10-22)13-5-3-12(4-6-13)18-19-16-8-7-14(21(23)24)11-15(16)17/h3-8,11,22H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJPWLNPOFOBSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCO)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5038915, DTXSID00859797
Record name C.I. Disperse Red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Disperse red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3180-81-2, 590401-75-5
Record name Disperse Red 13
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3180-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Disperse Red 13
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[[4-[2-(2-chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Disperse Red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5038915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Disperse red 13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.699
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Record name DISPERSE RED 13
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.